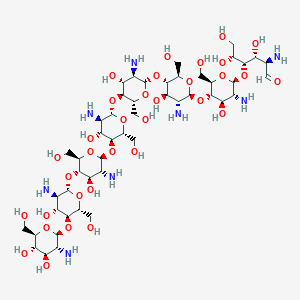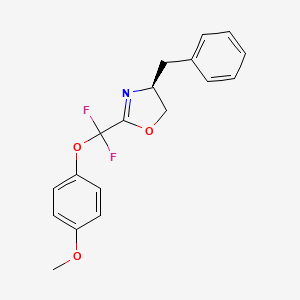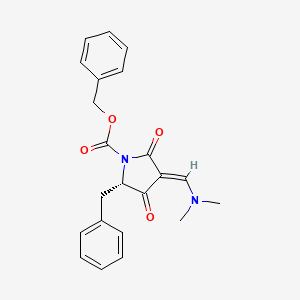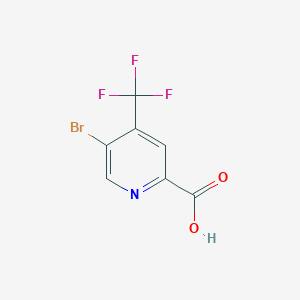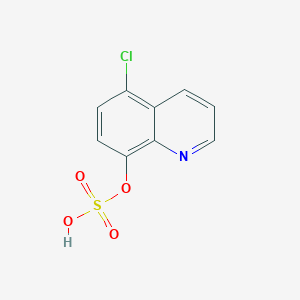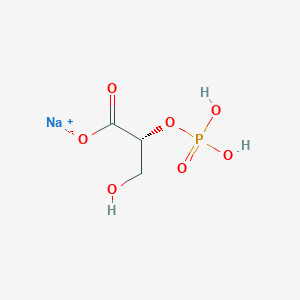
Sodium (R)-3-hydroxy-2-(phosphonooxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate is a chemical compound that belongs to the class of organic phosphates It is characterized by the presence of a sodium ion, a hydroxy group, and a phosphonooxy group attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate typically involves the esterification of ®-3-hydroxy-2-(phosphonooxy)propanoic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(R)-3-hydroxy-2-(phosphonooxy)propanoic acid+NaOH→Sodium (R)-3-hydroxy-2-(phosphonooxy)propanoate+H2O
Industrial Production Methods
Industrial production of Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate may involve large-scale esterification processes using high-purity reagents and optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of ®-3-hydroxy-2-(phosphonooxy)propanoic acid and sodium hydroxide.
Esterification: It can react with alcohols to form esters.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the phosphonooxy group can participate in redox reactions.
Common Reagents and Conditions
Hydrolysis: Water and acid or base catalysts.
Esterification: Alcohols and acid catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: ®-3-hydroxy-2-(phosphonooxy)propanoic acid and sodium hydroxide.
Esterification: Esters of ®-3-hydroxy-2-(phosphonooxy)propanoic acid.
Oxidation: Oxidized derivatives of the compound.
Applications De Recherche Scientifique
Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organic phosphates.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in phosphate metabolism, leading to the formation of biologically active intermediates. It may also interact with cellular receptors and signaling pathways, modulating various physiological processes.
Comparaison Avec Des Composés Similaires
Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate can be compared with other similar compounds, such as:
- Sodium ®-3-hydroxy-2-(phosphonooxy)butanoate
- Sodium ®-3-hydroxy-2-(phosphonooxy)pentanoate
These compounds share similar structural features but differ in the length of the carbon chain. The unique properties of Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate, such as its specific reactivity and biological activity, distinguish it from these related compounds.
Propriétés
Formule moléculaire |
C3H6NaO7P |
|---|---|
Poids moléculaire |
208.04 g/mol |
Nom IUPAC |
sodium;(2R)-3-hydroxy-2-phosphonooxypropanoate |
InChI |
InChI=1S/C3H7O7P.Na/c4-1-2(3(5)6)10-11(7,8)9;/h2,4H,1H2,(H,5,6)(H2,7,8,9);/q;+1/p-1/t2-;/m1./s1 |
Clé InChI |
FDCUSZSRIXDPHE-HSHFZTNMSA-M |
SMILES isomérique |
C([C@H](C(=O)[O-])OP(=O)(O)O)O.[Na+] |
SMILES canonique |
C(C(C(=O)[O-])OP(=O)(O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-(4-Methoxyphenethyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)propan-2-ol](/img/structure/B12847608.png)

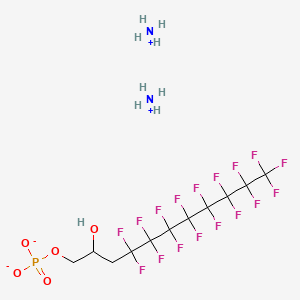
![4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonothioyloxyethyl)benzenesulfonamide](/img/structure/B12847635.png)
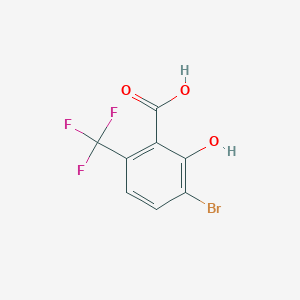
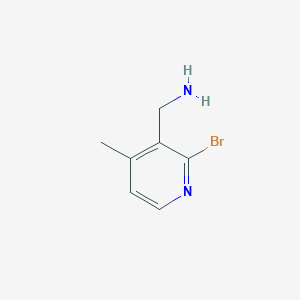
![(S)-2-methyl-N-(7-methyl-8-((3-methylpiperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)pyrimidine-5-carboxamide hydrochloride](/img/structure/B12847654.png)
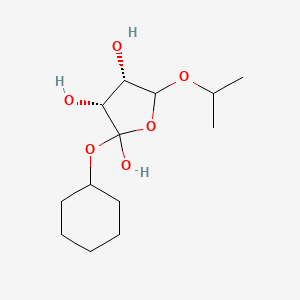
![5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847674.png)
